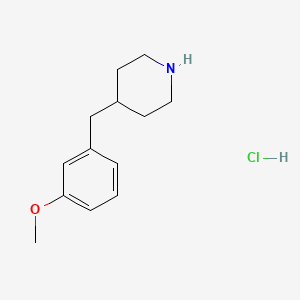

4-(3-Methoxybenzyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,10-11,14H,5-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRLNOSIZVUNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656560 | |

| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149986-58-3 | |

| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-methoxyphenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Methoxybenzyl)piperidine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(3-Methoxybenzyl)piperidine hydrochloride. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

4-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.

Table 1: Physical and Chemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride

| Property | Value | Source |

| CAS Number | 149986-58-3 | [1] |

| Molecular Formula | C₁₃H₂₀ClNO | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder (inferred from isomers) | [2] |

| Purity | ≥96% | [2] |

| Storage Conditions | Sealed in a dry place, room temperature or 2-8 °C | [1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted piperidines. A representative protocol is outlined below.

Representative Synthetic Protocol: Reductive Amination

This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by reduction of the resulting enamine and subsequent salt formation.

Experimental Workflow Diagram

Caption: A representative synthetic workflow for 4-(3-Methoxybenzyl)piperidine hydrochloride.

Methodology:

-

Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base, 4-(3-methoxybenzyl)piperidine.

-

Step 3: Salt Formation and Purification: The crude free base is purified by column chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-(3-methoxybenzyl)piperidine hydrochloride as a solid.

Spectral and Analytical Data (Predicted)

Experimental spectral data for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from closely related compounds.[2][4][5][6][7]

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons (m, 4H) in the range of δ 6.7-7.3 ppm. - Methoxy group singlet (s, 3H) around δ 3.8 ppm. - Piperidine ring protons (m, 9H) in the range of δ 1.5-3.5 ppm. - Benzyl protons (d, 2H) around δ 2.5 ppm. - A broad singlet for the N-H proton of the hydrochloride salt. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55 ppm. - Piperidine carbons in the range of δ 30-50 ppm. - Benzyl carbon around δ 40 ppm. |

| FT-IR (cm⁻¹) | - N-H stretch (broad) for the ammonium salt around 2400-2800 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹. - C=C aromatic ring stretches around 1450-1600 cm⁻¹. - C-O stretch (methoxy) around 1030-1250 cm⁻¹. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₁₃H₁₉NO) at m/z = 206.15. |

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 4-(3-Methoxybenzyl)piperidine hydrochloride have not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[8]

Potential as a Dopamine D4 Receptor Antagonist

Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[9][10] Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and Parkinson's disease-related dyskinesia.[10]

Potential as a PI3Kδ Inhibitor

Recent studies have shown that certain substituted piperidines can act as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Safety and Handling

As with any chemical compound, 4-(3-Methoxybenzyl)piperidine hydrochloride should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General precautions include using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume hood.

Conclusion

4-(3-Methoxybenzyl)piperidine hydrochloride is a chemical compound with potential for application in drug discovery, particularly in the areas of neuroscience and oncology. While there is a lack of publicly available experimental data for this specific molecule, its structural similarity to known bioactive compounds suggests it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

References

- 1. 149986-58-3|4-(3-Methoxybenzyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]

- 3. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rsc.org [rsc.org]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Methoxybenzyl)piperidine Hydrochloride and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Specific experimental data for 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS No. 149986-58-3) is not extensively available in public domain literature. This guide provides a comprehensive overview based on the known properties of structurally related benzylpiperidine derivatives to infer its potential characteristics, biological activities, and relevant experimental methodologies.

Introduction

4-(3-Methoxybenzyl)piperidine hydrochloride, with the CAS number 149986-58-3, belongs to the benzylpiperidine class of compounds. This structural motif is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of centrally active therapeutic agents. The core structure, comprising a piperidine ring attached to a benzyl group, provides a versatile scaffold for interacting with numerous biological targets within the central nervous system (CNS). The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions, a favorable property for biological testing and formulation.[1][2]

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core physicochemical properties, potential biological activities, and relevant experimental protocols associated with 4-(3-Methoxybenzyl)piperidine hydrochloride and its analogs.

Physicochemical Properties

While specific experimentally determined data for 4-(3-Methoxybenzyl)piperidine hydrochloride are limited, its basic properties can be calculated from its chemical structure. The properties of related benzylpiperidine analogs are also provided for comparison.

| Property | 4-(3-Methoxybenzyl)piperidine hydrochloride | 4-(4-Methoxybenzyl)piperidine hydrochloride | 4-Benzylpiperidine |

| CAS Number | 149986-58-3 | 37581-27-4 | 31252-42-3 |

| Molecular Formula | C₁₃H₂₀ClNO | C₁₃H₂₀ClNO | C₁₂H₁₇N |

| Molecular Weight | 241.76 g/mol | 241.76 g/mol | 175.27 g/mol |

| Appearance | Inferred to be a solid | Off-white crystalline powder | - |

| Melting Point | Not available | 172-176 °C | Not applicable |

| Solubility | Expected to be soluble in water[1][2] | Not specified | Not specified |

| Purity | Typically offered at ≥95% by commercial suppliers[3] | Typically offered at ≥98% by commercial suppliers | Not applicable |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of a compound. While specific spectra for 4-(3-Methoxybenzyl)piperidine hydrochloride are not publicly available, researchers can anticipate characteristic signals based on its structure. Commercial suppliers often indicate the availability of NMR, HPLC, and LC-MS data upon request.[4]

Expected Spectroscopic Characteristics:

-

¹H NMR: Protons on the piperidine ring, the benzyl methylene bridge, the methoxy group, and the aromatic ring would exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Distinct signals would be observed for each unique carbon atom in the piperidine ring, the benzyl moiety, and the methoxy group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic and aromatic), C-O stretching (methoxy group), and aromatic C=C bending would be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the benzylpiperidine structure.

Potential Biological Activities and Signaling Pathways

The benzylpiperidine scaffold is known to interact with a range of biological targets, primarily within the central nervous system. Based on structure-activity relationships of analogous compounds, 4-(3-Methoxybenzyl)piperidine hydrochloride is a candidate for investigation in several key areas.

Monoamine Transporter Inhibition

Substituted benzylpiperidines are well-documented inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and stimulant drugs. The substitution pattern on the benzyl ring significantly influences both the potency and selectivity of transporter inhibition.[5]

Diagram: General Mechanism of Monoamine Transporter Inhibition by Benzylpiperidine Analogs

Caption: Benzylpiperidine analogs can block monoamine transporters, increasing neurotransmitter levels in the synapse.

Cholinesterase Inhibition

Certain benzylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease. The nature and position of substituents on the benzyl ring are critical for the inhibitory potency and selectivity.[7]

Diagram: Mechanism of Cholinesterase Inhibition

Caption: Benzylpiperidine analogs can inhibit cholinesterases, preventing the breakdown of acetylcholine.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 4-(3-Methoxybenzyl)piperidine hydrochloride are not available. However, established methods for analogous compounds can be adapted for its study.

General Synthesis of 4-Arylmethylpiperidines

A common synthetic route to 4-arylmethylpiperidines involves the reduction of a corresponding 4-arylmethylpyridine or the reaction of a piperidine derivative with an appropriate benzyl halide.

Diagram: General Synthetic Workflow for 4-Arylmethylpiperidines

Caption: General synthetic strategies for preparing 4-arylmethylpiperidine derivatives.

In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of 4-(3-Methoxybenzyl)piperidine hydrochloride for DAT, NET, and SERT.

Principle: This assay measures the ability of the test compound to compete with a specific radiolabeled ligand for binding to the target transporter expressed in cell membranes.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT.

-

Test compound: 4-(3-Methoxybenzyl)piperidine hydrochloride.

-

Non-specific binding control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Allow the reaction to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.[10][11]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of 4-(3-Methoxybenzyl)piperidine hydrochloride against AChE and BChE.

Principle: This colorimetric assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).

-

Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE.

-

Ellman's reagent (DTNB).

-

Test compound: 4-(3-Methoxybenzyl)piperidine hydrochloride.

-

Positive control (e.g., Donepezil).

-

Phosphate buffer (pH 8.0).

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the enzyme, test compound or buffer, and DTNB.

-

Initiate the reaction by adding the substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.[8][12]

Safety and Handling

As with any research chemical, 4-(3-Methoxybenzyl)piperidine hydrochloride should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Conclusion

4-(3-Methoxybenzyl)piperidine hydrochloride is a member of a pharmacologically significant class of compounds with potential applications in neuroscience and drug discovery. While specific data for this compound is limited, the extensive research on its analogs provides a strong foundation for predicting its biological activities and guiding future investigations. Researchers are encouraged to utilize the general methodologies outlined in this guide to explore the therapeutic potential of this and other novel benzylpiperidine derivatives. The key to advancing the understanding of this compound lies in the systematic experimental evaluation of its physicochemical properties, biological activities, and safety profile.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]

- 3. chemat.com.pl [chemat.com.pl]

- 4. 149986-58-3|4-(3-Methoxybenzyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

4-(3-Methoxybenzyl)piperidine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride, a key building block in medicinal chemistry. Its structure is of interest to researchers involved in the synthesis of novel therapeutic agents.

Core Physicochemical Data

The fundamental molecular properties of 4-(3-Methoxybenzyl)piperidine hydrochloride are summarized below. This data is essential for stoichiometric calculations in chemical synthesis and for the characterization of resulting compounds.

| Property | Value |

| Molecular Formula | C13H20ClNO[1] |

| Molecular Weight | 241.76 g/mol [1] |

| CAS Number | 149986-58-3[1] |

Application in Synthetic Chemistry

4-(3-Methoxybenzyl)piperidine hydrochloride serves as a valuable precursor in the development of more complex molecules, particularly in the field of drug discovery. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. The methoxybenzyl group can be a key pharmacophore or can be chemically modified to explore structure-activity relationships (SAR).

A generalized workflow for utilizing this compound in a drug discovery context is outlined below. This process illustrates the logical progression from a starting chemical intermediate to a potential drug candidate.

Experimental Protocols

While specific experimental protocols are proprietary and depend on the target molecule, a general procedure for the use of 4-(3-Methoxybenzyl)piperidine hydrochloride in a coupling reaction is described.

General Protocol: N-Alkylation or N-Arylation

-

Deprotonation: The hydrochloride salt is typically neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, acetonitrile) to yield the free base of 4-(3-methoxybenzyl)piperidine.

-

Reaction: The free base is then reacted with an alkyl halide, aryl halide, or another electrophile to form a new carbon-nitrogen bond. Reaction conditions (temperature, catalyst, reaction time) will vary significantly based on the specific substrates.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove salts and other water-soluble impurities. The crude product is then purified, typically using column chromatography, to isolate the desired compound.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Unraveling the Functional Profile of 4-(3-Methoxybenzyl)piperidine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxybenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxybenzyl group. While it is commercially available and frequently cited in chemical synthesis literature, a comprehensive, publicly available body of research detailing its specific mechanism of action as a bioactive molecule is notably scarce. This technical guide aims to provide an in-depth overview of the current understanding of 4-(3-Methoxybenzyl)piperidine hydrochloride, drawing from available data on its chemical properties and the established pharmacological profiles of structurally related piperidine-containing compounds. Due to the limited direct research on this specific molecule, this document will focus on its role as a synthetic intermediate and the potential pharmacological activities suggested by the broader class of benzylpiperidine derivatives.

Chemical Profile and Synthetic Utility

4-(3-Methoxybenzyl)piperidine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system (CNS). The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of neurotransmitter receptors and transporters. The 3-methoxybenzyl group can also play a crucial role in receptor binding and modulating the pharmacokinetic properties of a molecule.

Potential Mechanisms of Action: An Extrapolation from Structurally Related Compounds

While direct experimental data on the mechanism of action for 4-(3-Methoxybenzyl)piperidine hydrochloride is not available in the public domain, the pharmacological activities of analogous compounds provide a basis for postulating its potential biological targets. Piperidine derivatives have been shown to exhibit a wide range of effects on the CNS, acting on various receptors and enzymes.

Dopamine Receptor Antagonism

Several studies have focused on benzylpiperidine derivatives as antagonists of dopamine receptors, particularly the D4 subtype. These compounds are of interest for the treatment of psychotic disorders and other neurological conditions. For instance, research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, which include a substituted benzyl group, has demonstrated potent D4 receptor binding affinity. While these molecules are more complex, the fundamental benzylpiperidine core is a key pharmacophoric element.

Opioid Receptor Modulation

The piperidine ring is a core structural feature of many potent opioid analgesics, such as fentanyl and its analogs. Research into new 3-methyl-1,4-disubstituted-piperidine analgesics highlights the importance of the piperidine scaffold for achieving high analgesic potency. The nature of the substituents on the piperidine ring dictates the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

NMDA Receptor Antagonism

Derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. These compounds have potential therapeutic applications in conditions associated with excessive glutamatergic neurotransmission, such as neurodegenerative diseases and chronic pain.

Acetylcholinesterase Inhibition

The piperidine moiety is also present in acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the active component of Donepezil) is a potent AChE inhibitor. This suggests that the benzylpiperidine scaffold can be tailored to interact with the active site of this critical enzyme.

Sigma-1 Receptor Ligands

Phenoxyalkylpiperidines have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The piperidine nitrogen and the aromatic ring system are key features for high-affinity binding.

Future Directions and Conclusion

The available information strongly indicates that 4-(3-Methoxybenzyl)piperidine hydrochloride is primarily utilized as a building block in the synthesis of more elaborate drug candidates. The diverse pharmacological profiles of structurally related benzylpiperidine derivatives underscore the potential for this compound to serve as a starting point for the discovery of novel CNS-active agents.

To elucidate the specific mechanism of action of 4-(3-Methoxybenzyl)piperidine hydrochloride, further research is imperative. A comprehensive pharmacological screening would be the necessary first step, involving:

-

Receptor Binding Assays: To identify its primary molecular targets by testing its affinity for a wide panel of CNS receptors, ion channels, and transporters.

-

Functional Assays: To determine whether it acts as an agonist, antagonist, or modulator at any identified targets.

-

In Vitro and In Vivo Studies: To characterize its cellular and physiological effects.

Without such dedicated studies, any discussion on the mechanism of action of 4-(3-Methoxybenzyl)piperidine hydrochloride remains speculative and based on inferences from related chemical structures. Therefore, this document serves not as a definitive guide to its biological function, but as a summary of its established utility and a roadmap for future investigation into its potential pharmacological properties. At present, no quantitative data, detailed experimental protocols, or established signaling pathways for 4-(3-Methoxybenzyl)piperidine hydrochloride can be provided.

An In-Depth Technical Guide on the Potential Biological Activity of 4-(3-Methoxybenzyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-(3-methoxybenzyl)piperidine hydrochloride (CAS No. 149986-58-3). Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of analogous benzylpiperidine and piperidine derivatives, this guide explores its most probable molecular targets: the Sigma-1 (σ1) receptor and the Dopamine D4 (D4) receptor. This document outlines the biological background of these receptors, their signaling pathways, and detailed experimental protocols to facilitate the investigation of the compound's activity. The piperidine moiety is a well-established scaffold in medicinal chemistry, often associated with a range of pharmacological properties, including analgesic and psychoactive effects[1]. The hydrochloride salt form of the compound enhances its water solubility, making it suitable for a variety of research applications[1].

Potential Molecular Targets and Biological Rationale

The chemical structure of 4-(3-methoxybenzyl)piperidine, featuring a piperidine ring linked to a methoxy-substituted benzyl group, suggests potential interactions with several neurological targets. Analysis of current literature on structurally related compounds points towards two primary candidates for its biological activity.

Sigma-1 (σ1) Receptor

The piperidine scaffold is a common feature in high-affinity ligands for sigma receptors[2]. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and is implicated in a variety of central nervous system disorders[3]. Both agonists and antagonists of the σ1 receptor are being investigated for therapeutic potential in pain, neurodegenerative diseases, and psychiatric disorders[4][5]. The structural similarities between known sigma receptor modulators and 4-(3-methoxybenzyl)piperidine hydrochloride make the σ1 receptor a compelling target for investigation.

Dopamine D4 (D4) Receptor

Benzylpiperidine derivatives have been extensively explored as antagonists for the dopamine D4 receptor[6][7]. The D4 receptor, a G protein-coupled receptor, is primarily expressed in the limbic system of the brain and is a target for antipsychotic medications[8]. There is a notable overlap in the pharmacophores for D4 and σ1 receptor ligands, with both often containing a basic nitrogen atom within a piperidine or similar scaffold that forms key interactions with the respective receptor binding pockets[5]. This overlap suggests that 4-(3-methoxybenzyl)piperidine hydrochloride could exhibit affinity for the D4 receptor.

Signaling Pathways

Understanding the signaling pathways of the potential targets is crucial for designing functional assays and interpreting experimental data.

Sigma-1 (σ1) Receptor Signaling

The sigma-1 receptor is not a classical G protein-coupled or ionotropic receptor. It acts as a molecular chaperone and an inter-organelle signaling modulator[9]. Its activation by agonists can trigger a cascade of downstream effects, including the modulation of ion channels, regulation of cellular stress responses, and potentiation of other signaling systems[9][10].

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. It is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[8]. This initiates a signaling cascade that can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels[11][12].

References

- 1. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Sigma Receptors [sigmaaldrich.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking the Potential of 4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Researchers

Disclaimer: Publicly available research detailing the specific biological activity, quantitative data, and defined mechanisms of action for 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS RN: 149986-58-3) is limited. This guide provides an in-depth overview of its potential research applications based on the well-established pharmacology of structurally related piperidine compounds. The experimental protocols and potential signaling pathways described herein are representative of the methodologies that would be employed to characterize the activity of this molecule.

Introduction

4-(3-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative with a structural motif common to a wide range of centrally active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various neurotransmitter systems. The presence of the methoxybenzyl group suggests potential interactions with monoamine transporters and receptors, making it a compound of interest for researchers in neuroscience and drug discovery. This technical guide will explore the potential research applications of 4-(3-Methoxybenzyl)piperidine hydrochloride, provide detailed experimental protocols for its characterization, and visualize relevant biological pathways.

Potential Research Applications

Based on the pharmacology of analogous compounds, 4-(3-Methoxybenzyl)piperidine hydrochloride is a promising candidate for investigation in several areas of neuroscience research, primarily focusing on neurological and psychiatric disorders.

Monoamine Transporter Inhibition

The core structure of 4-(3-Methoxybenzyl)piperidine is found in numerous inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

Potential applications include:

-

Depression and Anxiety Disorders: Investigation as a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Exploration of its potential as a dopamine or norepinephrine reuptake inhibitor.

-

Substance Abuse and Addiction: Studying its effects on the dopamine reward pathway.

NMDA Receptor Antagonism

Certain piperidine derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor antagonists have therapeutic potential in a range of conditions.

Potential applications include:

-

Neurodegenerative Diseases: Investigating its neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

-

Neuropathic Pain: Assessing its analgesic properties in models of chronic pain.

-

Treatment-Resistant Depression: Exploring its potential for rapid-acting antidepressant effects, similar to ketamine.

Quantitative Data Summary

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |

| 4-(3-Methoxybenzyl)piperidine HCl | Human DAT | Radioligand Binding | Data to be determined | Data to be determined |

| 4-(3-Methoxybenzyl)piperidine HCl | Human SERT | Radioligand Binding | Data to be determined | Data to be determined |

| 4-(3-Methoxybenzyl)piperidine HCl | Human NET | Radioligand Binding | Data to be determined | Data to be determined |

| 4-(3-Methoxybenzyl)piperidine HCl | Rat NMDA Receptor | Electrophysiology | Data to be determined | Data to be determined |

Experimental Protocols

Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride

A general method for the synthesis of 4-benzylpiperidines involves the Suzuki coupling of a piperidine-derived borane with a benzyl halide. The resulting free base can then be converted to the hydrochloride salt.

Materials:

-

N-Boc-4-methylenepiperidine

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

3-Methoxybenzyl bromide

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene, Ethanol, Water

-

Hydrochloric acid (in diethyl ether or isopropanol)

Procedure:

-

Hydroboration: To a solution of N-Boc-4-methylenepiperidine in anhydrous THF, add a solution of 9-BBN in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Suzuki Coupling: To the resulting borane solution, add 3-methoxybenzyl bromide, an aqueous solution of K2CO3, Pd(OAc)2, and PPh3. Heat the mixture to reflux for 12 hours.

-

Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add an excess of acetyl chloride. Stir at room temperature for 4 hours.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography to yield 4-(3-methoxybenzyl)piperidine.

-

Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and wash with cold diethyl ether to obtain 4-(3-methoxybenzyl)piperidine hydrochloride.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of 4-(3-Methoxybenzyl)piperidine hydrochloride for the dopamine transporter.

Materials:

-

Rat striatal tissue or cells expressing human DAT

-

[³H]WIN 35,428 (radioligand)

-

Cocaine or GBR-12909 (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize rat striata in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding)

-

50 µL of 10 µM cocaine (for non-specific binding)

-

50 µL of various concentrations of 4-(3-Methoxybenzyl)piperidine hydrochloride

-

50 µL of [³H]WIN 35,428 (final concentration ~0.5 nM)

-

100 µL of membrane preparation (50-100 µg protein)

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Antagonism Assay using Electrophysiology

This protocol outlines a method to assess the antagonist activity of the compound on NMDA receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., BaCl2-based Ringer's solution)

-

NMDA and glycine

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the NMDA receptor subunits and incubate for 2-5 days.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

-

Drug Application: Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current. Once a stable baseline response is established, co-apply various concentrations of 4-(3-Methoxybenzyl)piperidine hydrochloride with the agonists.

-

Data Analysis: Measure the peak inward current in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the potential research applications of 4-(3-Methoxybenzyl)piperidine hydrochloride.

Caption: Dopamine signaling pathway at the synapse.

Caption: Modulation of the NMDA receptor signaling.

The Pivotal Role of 4-(3-Methoxybenzyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate landscape of pharmaceutical development continually seeks novel molecular scaffolds to address unmet medical needs. Among these, piperidine derivatives have emerged as a cornerstone in the design of centrally active agents, owing to their favorable physicochemical properties and ability to interact with a wide range of biological targets. This technical guide delves into the core attributes of a particularly significant intermediate, 4-(3-Methoxybenzyl)piperidine hydrochloride. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, particularly those targeting neurological disorders. Its unique structural features offer a versatile platform for medicinal chemists to develop potent and selective therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of next-generation therapeutics, supported by quantitative data and logical workflows.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride is fundamental for its effective utilization in synthetic chemistry and drug development. The following tables summarize its key quantitative data.

| Property | Value |

| CAS Number | 149986-58-3 |

| Molecular Formula | C₁₃H₂₀ClNO |

| Molecular Weight | 241.76 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | Room Temperature, sealed in a dry environment |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific batches.

Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride: An Experimental Protocol

The synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative experimental protocol.

Reaction Scheme:

4-(3-Methoxybenzyl)piperidine Hydrochloride: A Scaffolding for Innovation in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxybenzyl)piperidine hydrochloride is a heterocyclic organic compound that, while not extensively studied as a standalone neuroactive agent, represents a significant structural motif in the design and synthesis of novel therapeutics for neurological disorders. Its piperidine core is a prevalent feature in a multitude of centrally acting drugs, and the 3-methoxybenzyl group provides a versatile scaffold for probing interactions with various receptor systems. This technical guide consolidates the available information on 4-(3-Methoxybenzyl)piperidine hydrochloride, focusing on its role as a key intermediate and exploring the broader context of its structural components in neuroscience research. We delve into the synthesis of related compounds, potential signaling pathways that derivatives may target, and provide hypothetical experimental workflows for its characterization.

Introduction

The piperidine ring is a ubiquitous structural element in medicinal chemistry, renowned for its presence in a wide array of neuroactive compounds. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric features, making it an ideal scaffold for targeting complex biological macromolecules such as G-protein coupled receptors (GPCRs) and ion channels. When combined with a methoxybenzyl moiety, as in 4-(3-Methoxybenzyl)piperidine hydrochloride, the resulting molecule serves as a valuable building block for creating libraries of compounds with the potential to modulate various neurotransmitter systems.

While direct research on the neuropharmacological profile of 4-(3-Methoxybenzyl)piperidine hydrochloride is not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong rationale for its importance. Derivatives of methoxybenzylpiperidine have been investigated for their roles as opioid receptor modulators, dopamine and serotonin reuptake inhibitors, and muscarinic acetylcholine receptor modulators, highlighting the therapeutic potential that can be unlocked from this core structure.

This guide will synthesize the current understanding of this chemical entity, not as an end-effector, but as a pivotal starting point for the discovery of new drugs for treating pain, depression, anxiety, cognitive disorders, and other neurological conditions.

Chemical Properties and Synthesis

A summary of the key chemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride is presented in Table 1.

| Property | Value |

| CAS Number | 149986-58-3 |

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

The synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride and its analogues can be achieved through various established synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor or the alkylation of piperidine with a 3-methoxybenzyl halide. The general synthetic workflow often starts with commercially available precursors and involves multi-step reactions to build the final molecule.

Below is a generalized workflow for the synthesis of substituted piperidine compounds, which could be adapted for 4-(3-Methoxybenzyl)piperidine hydrochloride.

Figure 1. Generalized synthetic workflow for 4-(3-Methoxybenzyl)piperidine HCl.

Potential Signaling Pathways in Neuroscience

Although the specific molecular targets of 4-(3-Methoxybenzyl)piperidine hydrochloride are not yet defined, the structural motifs present in the molecule are found in ligands for several important neurological targets. The exploration of patent literature reveals that N-substituted piperidine compounds are being actively investigated as modulators of various receptor systems.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many potent opioid analgesics. Patents describe N-substituted piperidine compounds as modulators of the ORL-1 (Opioid-like Receptor 1), which is involved in pain perception. Derivatives of 4-(3-Methoxybenzyl)piperidine could potentially be synthesized to target this and other opioid receptors.

Figure 2. Potential signaling pathway for a piperidine derivative at the ORL-1 receptor.

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Substituted piperidine compounds have been patented as modulators of Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor implicated in a range of psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. The development of novel TAAR1 modulators from a 4-(3-Methoxybenzyl)piperidine scaffold could offer new therapeutic avenues.

Figure 3. Potential TAAR1 modulation by a piperidine derivative.

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulation

The muscarinic acetylcholine M1 receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Several patents disclose substituted piperidine compounds as positive allosteric modulators (PAMs) of the M1 receptor. This suggests that the 4-(3-Methoxybenzyl)piperidine core could be a starting point for the development of novel M1 PAMs.

Figure 4. Mechanism of M1 receptor positive allosteric modulation.

Hypothetical Experimental Protocols for Neuropharmacological Characterization

For a novel compound such as 4-(3-Methoxybenzyl)piperidine hydrochloride, a systematic approach to characterizing its potential neuropharmacological activity is essential. The following outlines a hypothetical experimental workflow.

In Vitro Receptor Binding Assays

The initial step would be to screen the compound against a panel of common CNS targets to identify potential binding interactions.

-

Objective: To determine the binding affinity (Ki) of 4-(3-Methoxybenzyl)piperidine hydrochloride for a range of receptors, transporters, and ion channels.

-

Methodology:

-

Utilize commercially available radioligand binding assay services (e.g., Eurofins SafetyScreen, CEREP panel).

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Perform competitive binding assays using cell membranes expressing the target of interest and a specific radioligand.

-

Incubate the membranes, radioligand, and varying concentrations of the test compound.

-

Measure the displacement of the radioligand by the test compound using scintillation counting or other appropriate detection methods.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Once binding to a specific target is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator.

-

Objective: To characterize the functional activity of 4-(3-Methoxybenzyl)piperidine hydrochloride at its identified target(s).

-

Methodology (Example for a GPCR):

-

Use a cell line stably expressing the receptor of interest.

-

Employ a functional assay that measures a downstream signaling event, such as:

-

cAMP Assay: To measure the modulation of adenylyl cyclase activity.

-

Calcium Mobilization Assay: To measure changes in intracellular calcium levels using a fluorescent indicator (e.g., Fura-2, Fluo-4).

-

GTPγS Binding Assay: To measure G-protein activation.

-

-

Generate concentration-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.

-

In Vivo Behavioral Models

If in vitro activity is promising, the next step is to evaluate the compound's effects in animal models of neurological disorders.

-

Objective: To assess the in vivo efficacy and side-effect profile of 4-(3-Methoxybenzyl)piperidine hydrochloride.

-

Methodology (Examples):

-

Analgesia: Hot plate test or tail-flick test in rodents to assess pain relief.

-

Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, or elevated plus maze in rodents.

-

Cognitive Enhancement: Morris water maze or novel object recognition test in rodents.

-

Locomotor Activity: Open field test to assess stimulant or sedative effects.

-

-

Procedure:

-

Administer the compound to the animals via a relevant route (e.g., oral, intraperitoneal).

-

Conduct the behavioral test at appropriate time points after administration.

-

Include vehicle and positive control groups for comparison.

-

Analyze the data statistically to determine the significance of the observed effects.

-

Figure 5. A typical drug discovery workflow for a novel compound.

Conclusion

4-(3-Methoxybenzyl)piperidine hydrochloride stands as a promising starting point for the development of novel neurotherapeutics. While direct biological data on this specific molecule is scarce, the well-established importance of the piperidine and methoxybenzyl moieties in neuroscience provides a strong impetus for its further investigation. As a versatile chemical intermediate, it offers access to a wide chemical space for the synthesis of compounds targeting a variety of neurological pathways, including those involved in pain, mood disorders, and cognitive function. The hypothetical workflows and potential targets outlined in this guide provide a framework for researchers and drug development professionals to unlock the therapeutic potential embedded within this and related chemical scaffolds. Future research focused on the synthesis and pharmacological evaluation of derivatives of 4-(3-Methoxybenzyl)piperidine hydrochloride is warranted and holds the promise of yielding novel drug candidates for a range of unmet medical needs in neurology and psychiatry.

4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Neurotransmitter System Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the development of centrally active therapeutic agents. This technical guide focuses on 4-(3-Methoxybenzyl)piperidine hydrochloride, a member of the 4-benzylpiperidine class of compounds. While extensive public data on this specific molecule is limited, this document provides a comprehensive overview of the known pharmacology of structurally related 4-benzylpiperidine derivatives to infer its potential applications in neurotransmitter system research. This guide offers detailed experimental protocols for in vitro and in vivo studies and visual workflows to aid in the design and execution of research aimed at elucidating the pharmacological profile of 4-(3-Methoxybenzyl)piperidine hydrochloride and similar novel chemical entities.

Introduction: The 4-Benzylpiperidine Scaffold in Neuroscience

The 4-benzylpiperidine motif is a privileged structure in medicinal chemistry, forming the foundation for a wide range of compounds targeting the central nervous system (CNS). Derivatives of this scaffold have shown significant interactions with various neurotransmitter systems, including dopaminergic, serotonergic, and sigma receptor systems. Their therapeutic potential has been explored in the context of neurological and psychiatric disorders.

4-Benzylpiperidine itself acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[1] Structure-activity relationship (SAR) studies of various 4-benzylpiperidine analogs have revealed that modifications to the benzyl and piperidine rings can significantly alter their potency and selectivity for different molecular targets.[2][3] For instance, substitutions on the aromatic ring and the length of the linker between the rings can influence binding affinity for the dopamine and serotonin transporters.[2]

Given the established role of the 4-benzylpiperidine core in modulating monoaminergic systems, 4-(3-Methoxybenzyl)piperidine hydrochloride is a compound of interest for investigating novel interactions with these key neurotransmitter pathways. The presence of a methoxy group at the 3-position of the benzyl ring may confer unique properties regarding receptor affinity and selectivity.

Potential Pharmacological Targets and Signaling Pathways

Based on the pharmacology of structurally similar compounds, 4-(3-Methoxybenzyl)piperidine hydrochloride is hypothesized to interact with one or more of the following neurotransmitter systems:

Dopaminergic System

Many 4-benzylpiperidine derivatives exhibit affinity for the dopamine transporter (DAT) and dopamine receptors (D1-D5).[2] Interaction with DAT would modulate dopamine reuptake, thereby influencing dopaminergic neurotransmission. Binding to dopamine receptors could elicit agonistic or antagonistic effects, leading to a cascade of downstream signaling events.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxybenzyl)piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged piperidine scaffold, it holds potential as a key intermediate and building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological applications based on structure-activity relationships of analogous compounds. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates its potential utility by examining related (methoxybenzyl)piperidine derivatives that have been investigated for their interactions with various CNS targets. This guide aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of 4-(3-methoxybenzyl)piperidine hydrochloride in their research endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride

| Property | Value | Reference |

| CAS Number | 149986-58-3 | [1] |

| Molecular Formula | C₁₃H₂₀ClNO | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | Sealed in dry, room temperature | [1] |

| SMILES Code | COC1=CC(CC2CCNCC2)=CC=C1.[H]Cl | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis of 4-(3-Methoxybenzyl)piperidine from 1-Boc-4-piperidone and 3-methoxybenzylamine, followed by deprotection and salt formation.

Materials:

-

1-Boc-4-piperidone

-

3-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE) in a round-bottom flask is added 3-methoxybenzylamine (1.1 eq).

-

Imine Formation: A catalytic amount of acetic acid (AcOH) is added to the mixture, and it is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification of Boc-protected Intermediate: The crude product, N-Boc-4-(3-methoxybenzyl)piperidine, is purified by column chromatography on silica gel.

-

Boc Deprotection: The purified N-Boc-4-(3-methoxybenzyl)piperidine is dissolved in a suitable solvent such as dichloromethane or methanol. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Salt Formation: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.

-

Isolation: The resulting solid, 4-(3-Methoxybenzyl)piperidine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-(3-Methoxybenzyl)piperidine hydrochloride.

Potential Pharmacological Applications and Biological Targets (Inferred)

Due to the scarcity of direct pharmacological data for 4-(3-methoxybenzyl)piperidine hydrochloride, its potential biological activities are inferred from studies on structurally similar compounds. The piperidine nucleus is a cornerstone in the development of a wide array of therapeutics.[2] The presence of the 3-methoxybenzyl moiety suggests potential interactions with targets that recognize this pharmacophore.

Monoamine Transporters (Dopamine and Serotonin)

Derivatives of 4-benzylpiperidine have been identified as potent monoamine releasing agents with selectivity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) over the serotonin transporter (SERT). For instance, 4-benzylpiperidine itself is a dopamine-selective releaser.[3] This suggests that 4-(3-methoxybenzyl)piperidine hydrochloride could be investigated as a modulator of monoaminergic systems, with potential applications in conditions such as ADHD, depression, or substance abuse disorders.

Dopamine D4 Receptor

Recent research has highlighted the potential of substituted piperidines as dopamine D4 receptor antagonists.[4] The dopamine D4 receptor is a target of interest for the treatment of psychosis and cognitive deficits. The 3-fluoro-4-methoxybenzyl substituent, which is electronically similar to the 3-methoxybenzyl group, has been shown to be a favorable moiety in potent D4 receptor antagonists. This suggests that 4-(3-methoxybenzyl)piperidine hydrochloride could serve as a scaffold for the development of novel D4 receptor ligands.

NMDA Receptor

Certain 4-benzylpiperidine derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][5] NMDA receptor antagonists have therapeutic potential in a variety of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. The core structure of 4-(3-methoxybenzyl)piperidine makes it a candidate for exploration in this area.

Acetylcholinesterase (AChE)

The benzylpiperidine scaffold is a key component of several potent acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The benzyl group often interacts with the peripheral anionic site of the enzyme. The methoxy substitution on the benzyl ring of 4-(3-methoxybenzyl)piperidine hydrochloride could influence its binding affinity and selectivity for AChE.

Potential Signaling Pathways

Based on the inferred targets, 4-(3-methoxybenzyl)piperidine hydrochloride could potentially modulate several key signaling pathways within the CNS. The following diagram illustrates a hypothetical interaction with the dopamine signaling pathway, a likely target given the structural similarity to known DAT ligands and D4 receptor antagonists.

Caption: Potential modulation of dopamine signaling by 4-(3-Methoxybenzyl)piperidine.

Future Directions and Conclusion

4-(3-Methoxybenzyl)piperidine hydrochloride represents a promising, yet underexplored, chemical entity for drug discovery. The structural alerts derived from its benzylpiperidine core suggest a high likelihood of activity within the central nervous system. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological profiling to ascertain its primary biological target(s).

Key areas for future investigation include:

-

In vitro binding and functional assays against a panel of CNS receptors and transporters, including dopamine, serotonin, and norepinephrine transporters, as well as dopamine, serotonin, and NMDA receptors, and acetylcholinesterase.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity by modifying the methoxybenzyl and piperidine moieties.

-

In vivo studies in relevant animal models of neurological and psychiatric disorders to evaluate its therapeutic potential.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 5. soc.chim.it [soc.chim.it]

Methodological & Application

Application Notes: Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride

Introduction

4-(3-Methoxybenzyl)piperidine hydrochloride is a versatile piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Its structure is a key intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1][2] This document provides a detailed protocol for the synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride via the catalytic hydrogenation of 4-(3-methoxybenzyl)pyridine, followed by salt formation. The straightforward and efficient two-step process makes it suitable for laboratory-scale synthesis.

Synthesis Pathway

The synthesis proceeds in two primary stages:

-

Catalytic Hydrogenation: The pyridine ring of 4-(3-methoxybenzyl)pyridine is reduced to a piperidine ring using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Hydrochlorination: The resulting free base, 4-(3-methoxybenzyl)piperidine, is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Reaction scheme for the synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride.

Experimental Protocols

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry on the filter paper.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and the system is properly sealed.

-

Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Part 1: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine

Materials and Equipment:

-

4-(3-methoxybenzyl)pyridine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (anhydrous)

-

Celite®

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon with a three-way stopcock

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

Procedure:

-

To a 250 mL two-neck round-bottom flask, add 4-(3-methoxybenzyl)pyridine (e.g., 5.0 g).

-

Dissolve the starting material in methanol (100 mL).

-

Carefully add 10% Pd/C (5-10 mol%, e.g., 0.5 g) to the solution under a gentle stream of nitrogen or argon.

-

Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

-

Leave the reaction to stir under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product. Caution: Keep the filter cake wet with solvent to prevent ignition of the catalyst.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(3-methoxybenzyl)piperidine as a crude oil (the free base).

Part 2: Preparation of 4-(3-Methoxybenzyl)piperidine Hydrochloride

Materials and Equipment:

-

Crude 4-(3-methoxybenzyl)piperidine (from Part 1)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

-

Erlenmeyer flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve the crude oil from Part 1 in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.

-

Cool the solution in an ice bath with gentle stirring.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise to the cooled solution. A white precipitate will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete salt formation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material or impurities.

-

Dry the resulting white powder in a vacuum oven at 40-50°C to a constant weight.

Workflow and Data Presentation

References

HPLC analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride

An Application Note on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantification of 4-(3-Methoxybenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the lack of a strong chromophore in the piperidine moiety, the protocol employs a pre-column derivatization technique to enhance UV detection and ensure accurate quantification.[2][3]

Principle of Analysis

This method utilizes pre-column derivatization of 4-(3-Methoxybenzyl)piperidine hydrochloride with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative. The resulting derivative is then separated and quantified using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.[3][4] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture.

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

-

4-(3-Methoxybenzyl)piperidine hydrochloride reference standard

-

4-Toluenesulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium bicarbonate

Experimental Workflow

The following diagram outlines the general workflow for the .

Caption: Experimental workflow from preparation to quantification.

Detailed Protocols

Mobile Phase Preparation

Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 68:32 (v/v).[3][4] Degas the mobile phase prior to use.

Standard Stock Solution Preparation

Accurately weigh and dissolve an appropriate amount of 4-(3-Methoxybenzyl)piperidine hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.

Calibration Standards Preparation

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a desired concentration range (e.g., 0.5 - 50 µg/mL).

Sample Preparation